molecular formula C15H10BrClN2S B2800730 N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 297150-37-9

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2800730
CAS No.: 297150-37-9
M. Wt: 365.67
InChI Key: JTESVKXOBFYKFK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a thioamide source under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain proteins or enzymes. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-chlorophenyl)-5-(4-bromophenyl)-1,3-thiazol-2-amine
  • N-(4-bromophenyl)-5-(4-methylphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2S/c16-11-3-7-13(8-4-11)19-15-18-9-14(20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTESVKXOBFYKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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